![molecular formula C22H23F3N4 B608222 3-(Ciclopropilmetil)-7-(4-fenilpiperidin-1-il)-8-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina](/img/structure/B608222.png)
3-(Ciclopropilmetil)-7-(4-fenilpiperidin-1-il)-8-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-42153605 es un compuesto orgánico sintético conocido por su papel como modulador alostérico positivo del receptor metabotrópico de glutamato 2 (mGlu2). Este compuesto ha mostrado un potencial significativo en la modulación de la neurotransmisión del glutamato, la cual es crucial para diversas funciones del sistema nervioso central .
Aplicaciones Científicas De Investigación
JNJ-42153605 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de prueba para estudiar la modulación alostérica de los receptores mGlu2.
Biología: Investigado por sus efectos en la neurotransmisión y potenciales aplicaciones terapéuticas.
Medicina: Explorado por su potencial en el tratamiento de trastornos psiquiátricos, incluyendo la esquizofrenia y la ansiedad.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores mGlu2 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de JNJ-42153605 implica múltiples pasos, comenzando con la preparación de la estructura central de triazolopiridina. Los pasos clave incluyen:
- Formación del núcleo de triazolopiridina.
- Introducción del grupo ciclopropilmetilo.
- Adición de la porción de fenilpiperidina.
- Incorporación del grupo trifluorometilo .
Métodos de producción industrial: La producción industrial de JNJ-42153605 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los solventes comunes utilizados incluyen dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción cuidadosamente controladas para optimizar la formación del producto .
3. Análisis de las Reacciones Químicas
Tipos de reacciones: JNJ-42153605 principalmente se somete a:
Reacciones de sustitución: Introducción de varios grupos funcionales.
Reacciones de oxidación y reducción: Modificación del estado de oxidación del compuesto.
Reacciones de ciclización: Formación de estructuras cíclicas.
Reactivos y condiciones comunes:
Reactivos: Los reactivos comunes incluyen agentes trifluorometilantes, haluros de ciclopropilmetilo y derivados de fenilpiperidina.
Productos principales: El producto principal de estas reacciones es el propio JNJ-42153605, con alta selectividad y rendimiento logrados a través del control cuidadoso de las condiciones de reacción .
Análisis De Reacciones Químicas
Types of Reactions: JNJ-42153605 primarily undergoes:
Substitution Reactions: Introduction of various functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Cyclization Reactions: Formation of ring structures.
Common Reagents and Conditions:
Reagents: Common reagents include trifluoromethylating agents, cyclopropylmethyl halides, and phenylpiperidine derivatives.
Major Products: The major product of these reactions is JNJ-42153605 itself, with high selectivity and yield achieved through careful control of reaction conditions .
Mecanismo De Acción
JNJ-42153605 ejerce sus efectos al unirse a un sitio alostérico en el receptor mGlu2, mejorando la respuesta del receptor al glutamato. Esta modulación afecta a diversas vías de señalización involucradas en la neurotransmisión, lo que lleva a cambios en la actividad neuronal y el comportamiento. La alta afinidad y selectividad del compuesto para los receptores mGlu2 lo convierten en una valiosa herramienta para estudiar la señalización del glutamato .
Compuestos similares:
LY354740: Un agonista del receptor mGlu2/3.
BINA: Otro modulador alostérico positivo de mGlu2.
LY487379: Un modulador alostérico positivo selectivo de mGlu2
Comparación: En comparación con estos compuestos, JNJ-42153605 es único debido a su alta potencia y selectividad para los receptores mGlu2. Ha demostrado una eficacia superior a largo plazo en la modulación de los ciclos de sueño-vigilia y la reducción de los síntomas psicóticos sin inducir tolerancia .
Comparación Con Compuestos Similares
LY354740: An mGlu2/3 receptor agonist.
BINA: Another positive allosteric modulator of mGlu2.
Comparison: Compared to these compounds, JNJ-42153605 is unique due to its high potency and selectivity for mGlu2 receptors. It has shown superior long-term efficacy in modulating sleep-wake cycles and reducing psychotic symptoms without inducing tolerance .
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAVZGJJQFJSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does JNJ-42153605 interact with its target and what are the downstream effects?
A1: JNJ-42153605 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor []. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, its natural ligand. This modulation leads to various downstream effects, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and inhibition of conditioned avoidance behavior in preclinical models [, ].
Q2: What is the relationship between the structure of JNJ-42153605 and its activity as an mGlu2 PAM?
A2: Research suggests that modifications to the scaffold substituents of similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines, can impact their potency, metabolic stability, and lipophilicity []. Optimization of JNJ-42153605 involved improving metabolic stability while controlling lipophilicity through these modifications []. This highlights the importance of structure-activity relationship (SAR) studies in refining drug candidates for improved efficacy and pharmacokinetic properties.
Q3: What preclinical evidence supports the potential of JNJ-42153605 as an antipsychotic agent?
A3: JNJ-42153605 demonstrated efficacy in several rodent models used to assess antipsychotic activity. It inhibited phencyclidine (PCP)-induced hyperlocomotion in mice, a model often used to evaluate potential antipsychotic effects []. Additionally, it reversed PCP-induced brain activation patterns as measured by 2-deoxyglucose uptake in mice [, ]. These findings, along with its favorable pharmacokinetic profile, suggest that JNJ-42153605 warrants further investigation as a potential antipsychotic treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

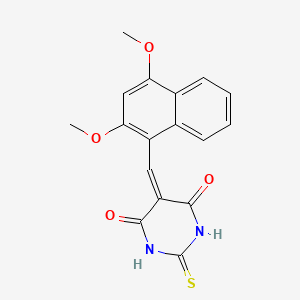
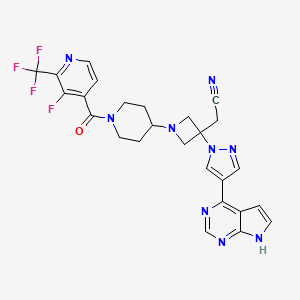
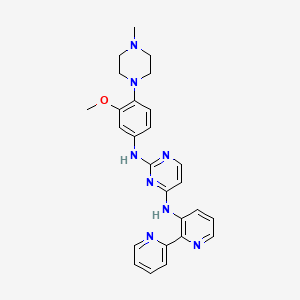

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
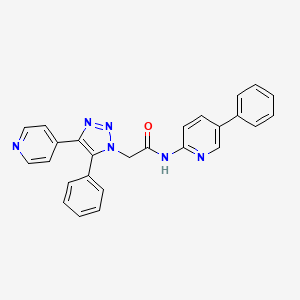
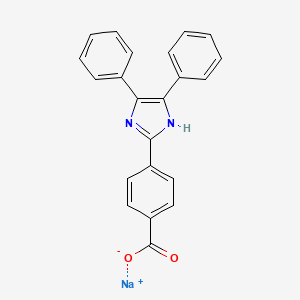
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
